N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

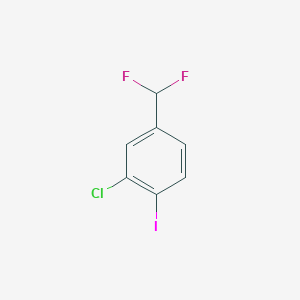

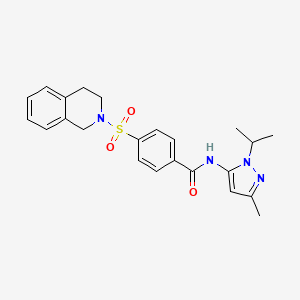

“N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a CONH2 group), a tetrazole group (a 5-membered ring containing four nitrogen atoms), and a fluorobenzene group (a benzene ring with a fluorine atom). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and fluorobenzene groups are likely to contribute to the overall stability of the molecule, while the tetrazole group could potentially participate in various chemical reactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the tetrazole, benzamide, and fluorobenzene groups. The tetrazole group, in particular, is known to participate in various chemical reactions, including nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorobenzene group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Mecanismo De Acción

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Compounds with similar structures have been shown to affect various biological pathways, including those involved in inflammation, viral replication, and cellular respiration .

Pharmacokinetics

Its structural features suggest that it may be well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .

Result of Action

Based on its structural similarity to other compounds, it may have anti-inflammatory, antiviral, and/or cytotoxic effects .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide is its high selectivity for PDE4D, which reduces the risk of off-target effects and toxicity. This compound also has good pharmacokinetic properties, including good oral bioavailability and brain penetration, which make it suitable for clinical development. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Direcciones Futuras

There are several future directions for the development of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide and related compounds. One direction is to further optimize the pharmacokinetic properties of this compound to improve its efficacy and reduce dosing frequency. Another direction is to investigate the potential of this compound for the treatment of other cognitive disorders, such as Parkinson's disease and traumatic brain injury. Finally, the development of biomarkers for PDE4D activity and cAMP signaling could help to identify patient populations that are most likely to benefit from treatment with this compound.

Métodos De Síntesis

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide involves a multistep process that starts with the reaction of 4-chlorobenzyl alcohol with sodium azide to form the corresponding azide intermediate. This intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of triethylamine to give the target compound in good yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.

Aplicaciones Científicas De Investigación

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide has been extensively studied in preclinical models of cognitive impairment, including animal models of Alzheimer's disease and schizophrenia. In these studies, this compound has been shown to improve cognitive function and memory performance, as well as reduce inflammation and oxidative stress in the brain. This compound has also been investigated for its potential to enhance the efficacy of existing treatments for cognitive disorders, such as acetylcholinesterase inhibitors and N-methyl-D-aspartate (NMDA) receptor antagonists.

Propiedades

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFN5O/c16-10-5-7-11(8-6-10)22-14(19-20-21-22)9-18-15(23)12-3-1-2-4-13(12)17/h1-8H,9H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZIIMBZFCORFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2794163.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2794166.png)

![Ethyl 2-(2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2794169.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2794175.png)

![4-chloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2794178.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2794179.png)